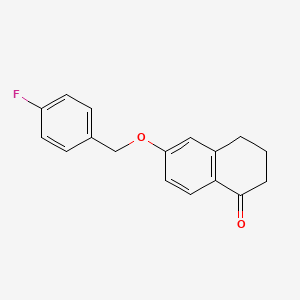

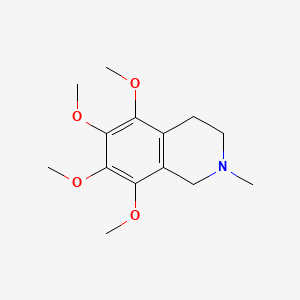

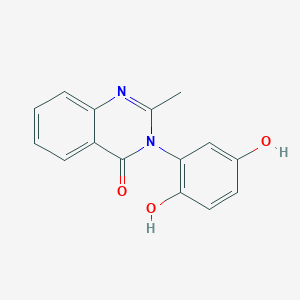

7-nitro-N-phenylquinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-nitro-N-fenilquinazolin-4-amina es un compuesto químico que pertenece a la familia de las quinazolinas. Los derivados de quinazolina son conocidos por sus diversas actividades biológicas y se estudian ampliamente por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-nitro-N-fenilquinazolin-4-amina típicamente involucra la nitración de N-fenilquinazolin-4-amina. El proceso de nitración se puede llevar a cabo usando una mezcla de ácido nítrico concentrado y ácido sulfúrico bajo condiciones controladas de temperatura. La reacción se realiza generalmente a bajas temperaturas para evitar la sobre-nitración y asegurar la introducción selectiva del grupo nitro en la posición deseada.

Métodos de Producción Industrial: En un entorno industrial, la producción de 7-nitro-N-fenilquinazolin-4-amina puede implicar procesos de nitración a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación pueden mejorar aún más la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones: 7-nitro-N-fenilquinazolin-4-amina experimenta varias reacciones químicas, incluyendo:

Sustitución Nucleofílica Aromática: El grupo nitro activa el anillo aromático hacia el ataque nucleofílico, facilitando las reacciones de sustitución.

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones apropiadas.

Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados de quinazolina con diferentes estados de oxidación.

Reactivos y Condiciones Comunes:

Sustitución Nucleofílica Aromática: Los reactivos comunes incluyen nucleófilos como iones hidróxido, aminas y tioles. Las reacciones se llevan a cabo típicamente en disolventes polares como agua o dimetilsulfóxido.

Reducción: Se pueden usar agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio.

Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se emplean comúnmente.

Principales Productos Formados:

Sustitución Nucleofílica Aromática: Derivados de quinazolina sustituidos.

Reducción: 7-amino-N-fenilquinazolin-4-amina.

Oxidación: Varios derivados de quinazolina oxidados.

Aplicaciones Científicas De Investigación

Química: Sirve como precursor para la síntesis de varios derivados de quinazolina con posibles actividades biológicas.

Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y las interacciones proteicas, particularmente en el contexto de los inhibidores de quinasas.

Medicina: La investigación se ha centrado en su potencial como agente anticancerígeno debido a su capacidad para inhibir quinasas proteicas específicas implicadas en la proliferación de células cancerosas.

Industria: Las propiedades químicas únicas del compuesto lo hacen valioso en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de 7-nitro-N-fenilquinazolin-4-amina implica su interacción con objetivos moleculares específicos, como las quinasas proteicas. El compuesto se une al sitio activo de la quinasa, inhibiendo su actividad y alterando así las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas. Esta inhibición puede conducir a la inducción de apoptosis (muerte celular programada) en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer.

Compuestos Similares:

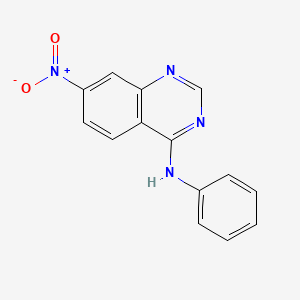

N-fenilquinazolin-4-amina: Carece del grupo nitro pero comparte la estructura central de quinazolina.

7-amino-N-fenilquinazolin-4-amina: La forma reducida de 7-nitro-N-fenilquinazolin-4-amina.

Erlotinib: Un conocido derivado de quinazolina utilizado como fármaco anticancerígeno que se dirige a la quinasa del receptor del factor de crecimiento epidérmico.

Unicidad: 7-nitro-N-fenilquinazolin-4-amina es único debido a la presencia del nitro

Comparación Con Compuestos Similares

N-phenylquinazolin-4-amine: Lacks the nitro group but shares the quinazoline core structure.

7-amino-N-phenylquinazolin-4-amine: The reduced form of 7-nitro-N-phenylquinazolin-4-amine.

Erlotinib: A well-known quinazoline derivative used as an anticancer drug targeting epidermal growth factor receptor kinase.

Uniqueness: this compound is unique due to the presence of the nitro

Propiedades

Número CAS |

171744-89-1 |

|---|---|

Fórmula molecular |

C14H10N4O2 |

Peso molecular |

266.25 g/mol |

Nombre IUPAC |

7-nitro-N-phenylquinazolin-4-amine |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)11-6-7-12-13(8-11)15-9-16-14(12)17-10-4-2-1-3-5-10/h1-9H,(H,15,16,17) |

Clave InChI |

FHPNEDYOQKPVMZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.